molecular formula C19H16O3 B1368653 5-Oxo-5-(9-phenanthryl)valeric acid CAS No. 898766-03-5

5-Oxo-5-(9-phenanthryl)valeric acid

Cat. No. B1368653
CAS RN: 898766-03-5
M. Wt: 292.3 g/mol
InChI Key: WGZXXRCUASGYGP-UHFFFAOYSA-N
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Description

5-Oxo-5-(9-Phenanthryl)valeric acid is a chemical compound with the formula C19H16O3 . It has a molecular weight of 292.33 .

Scientific Research Applications

Chemical Synthesis and Applications

  • Synthesis of Mixed-Valence Oxovanadium Compounds : The study by Chen et al. (2008) discusses the formation of mixed-valence oxovanadium citrates with N-heterocycle chelated ligands. The work highlights the utility of specific organic compounds in forming complex structures with potential applications in materials science.

  • Solid-Phase Peptide Synthesis : Research by Somlai et al. (2001) focuses on the preparation of an acid-labile 5-[(9-aminoxanthen-2-yl)oxy]valeric acid for solid-phase peptide synthesis. This highlights its role in the efficient synthesis of complex biological molecules.

  • Poly(3-hydroxyalkanoates) Production : In a study by Curley et al. (1996), Pseudomonas oleovorans was used to produce poly-3-hydroxy-5-(4'-tolyl)valerate, a crystalline polymer with potential applications in materials science.

Biochemical and Pharmaceutical Research

  • Cell Cycle Arrest in CHO Cell Cultures : The paper by Park et al. (2016) investigates the effects of valeric acid, a related compound, on CHO cell cultures. This research has implications for understanding cell biology and enhancing monoclonal antibody production.

  • Biological Inactivation of 5-oxo-eicosatetraenoic Acid : Powell et al.'s study in 1999 (Powell et al. (1999)) explores how platelets inactivate a specific eicosatetraenoic acid, which is crucial for understanding inflammatory processes and potential therapeutic targets.

Catalysis and Industrial Chemistry

  • Catalytic Pyrolysis of Valeric Acid : Research by Kulyk et al. (2017) on the catalytic pyrolysis of valeric acid offers insights into efficient methods for producing biofuels and chemicals from renewable resources.

  • Electrochemical Reduction of Levulinic Acid to Valeric Acid : Bisselink et al. (2019) (Bisselink et al. (2019)) identify more benign cathode materials for the electrochemical production of valeric acid, a key step in sustainable chemical synthesis.

properties

IUPAC Name

5-oxo-5-phenanthren-9-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c20-18(10-5-11-19(21)22)17-12-13-6-1-2-7-14(13)15-8-3-4-9-16(15)17/h1-4,6-9,12H,5,10-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZXXRCUASGYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645321
Record name 5-Oxo-5-(phenanthren-9-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898766-03-5
Record name δ-Oxo-9-phenanthrenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-(phenanthren-9-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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